4-tert-Butyl-benzamidine

Vue d'ensemble

Description

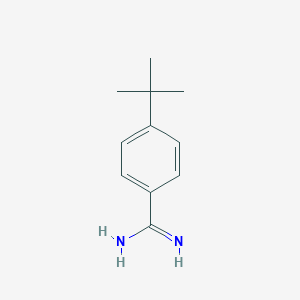

4-tert-Butyl-benzamidine: is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is also known by its IUPAC name, 4-tert-butylbenzenecarboximidamide . This compound is characterized by the presence of a tert-butyl group attached to the benzene ring, which is further connected to an amidine functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-tert-Butyl-benzamidine can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-tert-butylbenzaldehyde with ammonia or amine sources. This reaction typically requires a catalyst and is carried out under controlled temperature conditions . Another method involves the reduction of 4-tert-butylbenzonitrile using reducing agents such as lithium aluminum hydride or sodium borohydride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 4-tert-Butyl-benzamidine undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, and other transition metals.

Major Products:

- Various substituted derivatives from substitution reactions .

Benzamidine oxides: from oxidation reactions.

4-tert-butylbenzylamine: from reduction reactions.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

4-tert-Butyl-benzamidine is utilized as a reagent in organic synthesis. It plays a crucial role in the formation of amides and other nitrogen-containing compounds. Its ability to facilitate reactions involving carbon-nitrogen bond formation makes it valuable in synthetic organic chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Major Products Formed | Remarks |

|---|---|---|

| Amide Formation | Various amides from carboxylic acids | Useful for synthesizing peptide analogs |

| Substitution Reactions | Substituted benzamidine derivatives | Potential for diverse functionalization |

| Reduction | Amines | Important for fine chemical synthesis |

Biological Applications

Enzyme Inhibition Studies

this compound has been employed in biochemical research to study enzyme inhibition. It is particularly noted for its interaction with serine proteases, where it acts as a potent inhibitor. This characteristic is valuable for investigating the mechanisms of enzyme action and developing therapeutic agents targeting proteolytic enzymes .

Case Study: Trypsin Inhibition

In a study examining the binding affinity of various ligands to trypsin, this compound was shown to effectively inhibit trypsin activity. This inhibition was quantified using kinetic assays, demonstrating its potential as a lead compound for designing specific protease inhibitors .

Table 2: Biological Activities of this compound

| Activity Type | Target Enzyme/Pathway | Outcome |

|---|---|---|

| Protease Inhibition | Trypsin | Significant inhibition observed |

| Antidiabetic Potential | Various metabolic pathways | Suggested improvement in insulin sensitivity |

Pharmaceutical Research

Potential Therapeutic Applications

Recent studies have explored the potential of this compound and its derivatives in treating metabolic disorders, particularly diabetes. Research indicates that modifications of this compound may enhance its efficacy as an antidiabetic agent through mechanisms involving improved insulin sensitivity and lipid metabolism .

Case Study: Antidiabetic Effects

In a controlled study on diet-induced obesity models, derivatives of this compound demonstrated significant reductions in blood glucose levels and improved insulin action compared to control groups. These findings support further investigation into its pharmacological potential .

Mécanisme D'action

The mechanism of action of 4-tert-Butyl-benzamidine involves its interaction with specific molecular targets, primarily serine proteases . The amidine group of the compound forms a stable complex with the active site of the enzyme, inhibiting its activity. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Benzamidine: A simpler analog without the tert-butyl group.

4-tert-Butylbenzylamine: A reduced form of 4-tert-Butyl-benzamidine.

4-tert-Butylbenzonitrile: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This structural feature distinguishes it from simpler amidine derivatives and enhances its utility in various applications .

Activité Biologique

4-tert-Butyl-benzamidine is a compound that has garnered significant attention in biochemical and medicinal research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an amidine derivative characterized by a benzamidine moiety with a tert-butyl substituent. This structural configuration imparts steric hindrance that influences its reactivity and binding properties. The presence of the amidine group allows for interaction with various biological macromolecules, particularly enzymes.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting serine proteases. The amidine group forms a stable complex with the active site of these enzymes, effectively inhibiting their activity. This inhibition can modulate critical biological pathways, making it a valuable tool in biochemical research and therapeutic development .

Enzyme Inhibition

This compound has shown significant inhibitory effects on various serine proteases, including:

- Trypsin

- Chymotrypsin

- Thrombin

These interactions are crucial for understanding its potential applications in treating conditions related to abnormal protease activity, such as thrombosis and inflammation .

Case Studies

- Inhibition of Trypanosome Alternative Oxidase (TAO)

- Anticoagulant Properties

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Benzamidine | Simpler structure without tert-butyl group | Broad enzyme inhibition |

| 4-Hydroxybenzamidine | Hydroxy group enhances solubility | Increased reactivity |

| 4-Methylbenzamidine | Lower steric hindrance | Different binding profile |

| 3-Nitrobenzamidine | Nitro substituent increases electronic effects | Enhanced enzyme interaction |

The unique combination of steric bulk from the tert-butyl group and the reactive amidine moiety distinguishes this compound from other derivatives, enhancing its utility in various biochemical applications .

Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic contexts:

- Anticoagulation Therapy : Its ability to inhibit thrombin positions it as a candidate for developing new anticoagulant drugs.

- Antiparasitic Treatments : As an inhibitor of TAO in T. brucei, it may contribute to novel treatments for parasitic infections.

- Cancer Research : The modulation of protease activity could be leveraged in cancer therapies where proteases play a role in tumor progression and metastasis.

Propriétés

IUPAC Name |

4-tert-butylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNSHLXROFMSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401038 | |

| Record name | 4-tert-Butyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125772-42-1 | |

| Record name | 4-tert-Butyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.